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Compound of Interest

Compound Name: Erbium oxide

Cat. No.: B7798102

An in-depth analysis of co-deposited erbium oxide films using X-ray Photoelectron
Spectroscopy (XPS) reveals crucial information about their chemical composition,
stoichiometry, and interfacial characteristics. This guide compares the XPS characterization of
erbium oxide films co-deposited with various materials, providing researchers with essential
data and methodologies for their own investigations. The choice of co-deposition material and
technique significantly influences the resulting film's properties, which is reflected in the XPS
spectra.

Comparison of Co-Deposition Systems

The co-deposition of erbium oxide with other materials like aluminum, silicon, and tungsten is
explored to enhance its dielectric properties, thermal stability, or optical performance. XPS is a
powerful tool to verify the chemical states and elemental composition of these complex films.

Erbium Oxide Co-deposited with Aluminum Oxide

Erbium can be co-deposited with aluminum oxide to form erbium-doped alumina or layered
structures. An Al203 passivation layer can prevent the formation of low-k hydroxides that may
form from moisture absorption by the erbium oxide.[1] In studies of AI203/Er203/Si gate
stacks, XPS analysis is critical to understanding the interfacial chemistry.[1] The electrical
properties, such as leakage current density, are directly related to the composition of the gate
stack, which is confirmed by XPS.[1]
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Erbium Oxide Co-deposited with Silicon/Silica

When erbium oxide is deposited on a silicon substrate, an interfacial layer of erbium silicate
can form, especially after annealing.[2] This formation can be detected with XPS by the
appearance of new features in the Er 4d and Si 2p spectra.[2][3] For instance, after annealing
at 800°C, a new XPS feature assigned to erbium silicate was observed.[2]

In films created by RF-sputtering of erbium onto a silica (SiO2) substrate, XPS analysis of the
O 1s core level shows two main contributions: one at approximately 530.3 eV related to Er-O
species and another at about 532.5 eV ascribed to the underlying SiO2 substrate.[4][5] The
presence of Er-O-Si species can also be inferred from the XPS data.[5]

Erbium Oxide Co-deposited with Tungsten

In films where erbium oxide is co-sputtered with tungsten, XPS is used to identify the chemical
states of the constituent elements. The analysis often reveals a mixture of oxidized and metallic
states.[6] For erbium, the Er 4d spectra typically indicate an oxidized surface in the form of
Er203, with a characteristic peak at 168.6 eV.[6]

Quantitative XPS Data Summary

The following tables summarize key binding energy values obtained from XPS analysis of co-
deposited erbium oxide films from various studies. These values are crucial for identifying
chemical states and compositions.
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Co-deposited Binding Reference
Element Core Level . .
Material Energy (eV) Species
Erbium Er 4d W, Be-Al203 168.6 Er203
Erbium Er 4d None (on Si) 168.8 Er203
) Er(OH)3
Erbium Er 4d 169.8 Er(OH)3
standard
Erbium Er 4d WS2 169.0, 172.4 Ers*
Oxygen O 1s Silica (Si02) ~530.3 Er-O species
Oxygen O 1s Silica (Si02) ~532.5 SiO2 substrate
Oxygen O 1s Er2TiO5 529.3,531.1 Er-O-Ti, Ti-O
Silicon Si 2p Er on Silica ~103.5 Si02
. : . Si°, Sit+, Sizt,
Silicon Si2p Annealed SiOx 99.2-103.15 ) ]
S|3+, S|4+
Aluminum Al 2p Al203 on PET 74.3+0.2 Al203
Aluminum Al 2p Al203 on PET 73.8,74.8 Al203, AI(OH)3

Table 1. Comparative XPS Binding Energies for Co-Deposited Erbium Oxide Films and
Related Materials. Data sourced from[1][3][4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following outlines a typical

experimental protocol for the deposition and XPS characterization of co-deposited erbium

oxide films.

Protocol 1: RF Magnetron Co-Sputtering of Er203 and W

e Substrate Preparation: P-type Si(100) wafers are used as substrates. They are cleaned

using a standard procedure to remove organic and inorganic contaminants.

e Deposition:
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o The films are deposited using a magnetron sputtering system with an RF source for the
oxide target (Er203) and a DC source for the metallic target (W).[6]

o The base pressure in the chamber is evacuated to < 1x10~® mbar.
o Argon is introduced as the sputtering gas with a flow rate between 15 and 20 mL/min.[6]
o The target-to-substrate distance is maintained at 10 cm.[6]

o The deposition rates are adjusted to achieve a 50:50 wt.% ratio for the co-deposited films.

[6]

e XPS Analysis:

[¢]

The analysis is performed using a spectrometer equipped with a monochromatic Al Ka X-
ray source (hv = 1486.6 eV).

o Asurvey scan is first acquired to identify all elements present on the surface.
o High-resolution spectra are then recorded for the Er 4d, W 4f, O 1s, and C 1s regions.

o To analyze the bulk of the film and remove surface contamination, Ar* ion sputtering (e.g.,
at 2 kV for 4 minutes) can be employed.[10]

o The binding energy scale is typically calibrated by setting the adventitious C 1s peak to
284.8 eV.

Protocol 2: Atomic Layer Deposition (ALD) of Er203 on
Si(100)

e Substrate Preparation: P-type Si(100) substrates are chemically cleaned.
o Deposition:
o The deposition is carried out in a hot wall tubular ALD reactor.[2]

o Tris(methylcyclopentadienyl)erbium ((CpMe)3Er) is used as the erbium precursor and
ozone (0O3) as the oxidant.[2]
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o The ALD temperature window is maintained between 170-330 °C.[2]

o The process consists of sequential pulses of the precursor and the oxidant, separated by
purge steps with an inert gas (e.g., N2).

o Post-Deposition Annealing:

o Samples are annealed in a nitrogen (N2) atmosphere at temperatures ranging from 600-
1000°C to study interfacial reactions.[2]

o XPS Analysis:

o XPS analysis is conducted before and after annealing to monitor changes in chemical
states.

o High-resolution spectra of the Er 4d, Si 2p, and O 1s regions are acquired to investigate
the formation of erbium silicate at the interface.[2]

Visualizing Workflows and Chemical Bonding

Diagrams generated using Graphviz provide a clear visual representation of the experimental
processes and the relationships between chemical species identified by XPS.
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Experimental Workflow
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Fig. 1: General workflow for co-deposition and XPS characterization of erbium oxide films.
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Key XPS Species
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Fig. 2: Relationship between chemical species in Er/Si/O systems as identified by XPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [X-ray photoelectron spectroscopy (XPS)
characterization of co-deposited erbium oxide films]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7798102#x-ray-photoelectron-
spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-fiims]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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